molecular formula C7H12O4 B1280615 Tert-butyl Methyl Oxalate CAS No. 33560-65-5

Tert-butyl Methyl Oxalate

Cat. No.: B1280615
CAS No.: 33560-65-5
M. Wt: 160.17 g/mol
InChI Key: YHPUKWSIJCYFLM-UHFFFAOYSA-N
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Description

Tert-butyl Methyl Oxalate is an organic compound that features both tert-butyl and methyl ester groups attached to an oxalate moiety

Preparation Methods

Tert-butyl Methyl Oxalate can be synthesized through several methods. One common synthetic route involves the esterification of oxalic acid with tert-butyl alcohol and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl Methyl Oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the ester groups.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl Methyl Oxalate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-diketo acids, which are important intermediates in the synthesis of pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism by which Tert-butyl Methyl Oxalate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Tert-butyl Methyl Oxalate can be compared with other similar compounds, such as:

    Methyl Oxalate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    Ethyl Oxalate: Similar to methyl oxalate but with an ethyl group, offering different reactivity and solubility properties.

    Di-tert-butyl Oxalate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in some reactions. The uniqueness of this compound lies in its combination of tert-butyl and methyl ester groups, which provide a balance of steric hindrance and reactivity, making it useful in a variety of applications.

Biological Activity

Tert-butyl methyl oxalate (TBMO) is an organic compound characterized by its unique structure, featuring both tert-butyl and methyl ester groups attached to an oxalate moiety. This compound has garnered attention in both organic synthesis and biological research due to its potential applications in drug development and enzyme inhibition. This article delves into the biological activity of TBMO, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

  • Chemical Structure : TBMO is represented by the molecular formula C7H14O4C_7H_{14}O_4 and has the CAS number 33560-65-5.
  • Synthesis : It is primarily synthesized through the reaction of tert-butanol with methyl oxalate, which results in a stable oxalate ester suitable for various chemical reactions.

Target of Action

TBMO is utilized as a reagent in organic synthesis, particularly in the preparation of aryl β-diketo acids. These acids are significant intermediates in pharmaceutical synthesis, making TBMO valuable in medicinal chemistry.

Mode of Action

The compound facilitates the formation of aryl β-diketo acids through a reaction mechanism that involves the activation of carbonyl groups. This process enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by various substrates.

Biochemical Pathways

Research indicates that TBMO influences several biochemical pathways, particularly those related to enzyme activity and metabolic processes. Its derivatives have been studied for their interactions with biomolecules, suggesting potential roles as enzyme inhibitors or modulators.

Enzyme Inhibition

Studies have shown that TBMO and its derivatives can act as enzyme inhibitors. For instance, compounds derived from TBMO have been explored for their ability to inhibit HIV-1 integrase, showcasing their potential in antiviral drug development.

Pharmacokinetics

While specific pharmacokinetic data for TBMO is limited, related compounds such as methyl tertiary butyl ether (MTBE) have been studied extensively. These studies provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that may be applicable to TBMO due to structural similarities .

Study on Oxalate Metabolism

A notable study highlighted the role of lactic acid bacteria in metabolizing oxalates, suggesting that similar mechanisms could be explored with TBMO derivatives. The research indicated that certain bacterial strains could effectively degrade oxalates, potentially leading to therapeutic applications in managing oxalate-related disorders .

Effects on Renal Health

Research has also investigated the impact of oxalate levels on kidney health. Findings suggest that elevated oxalate concentrations can lead to kidney damage and stone formation. Understanding how TBMO interacts with renal pathways may provide insights into mitigating these effects .

Data Table: Biological Activity Summary

Biological Activity Findings Reference
Enzyme InhibitionPotential as HIV-1 integrase inhibitors
Metabolism by ProbioticsLactobacillus strains can degrade oxalates
Impact on Renal HealthElevated oxalate linked to kidney damage

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl methyl oxalate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of oxalic acid with tert-butanol and methanol under acid catalysis. Key parameters include temperature (40–60°C), stoichiometric ratios (1:2:1 for oxalic acid:tert-butanol:methanol), and reaction time (4–6 hrs). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or HPLC using a C18 column . Orthogonal methods like FT-IR (to confirm ester C=O bonds at ~1740 cm⁻¹) and NMR (¹H NMR for tert-butyl protons at δ 1.2–1.4 ppm) are recommended .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 210–240 nm for ester groups) and quantify hydrolytic byproducts (tert-butanol, methanol) using headspace GC-MS. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s degradation pathways in advanced oxidation processes (AOPs) be resolved?

  • Methodological Answer : Discrepancies often arise from radical scavenging effects (e.g., tert-butyl alcohol vs. methanol) and pH-dependent reaction mechanisms. Use isotopic labeling (e.g., deuterated solvents) and electron paramagnetic resonance (EPR) with spin traps (DMPO/TEMP) to identify dominant radicals (•OH vs. SO₄•⁻). Compare degradation kinetics in UV/H₂O₂, Fenton, and persulfate systems, and validate using LC-QTOF-MS to track intermediate formation .

Q. What computational models are suitable for predicting this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate transition-state energies and Fukui indices for electrophilic sites. Validate models against experimental kinetic data (e.g., SN2 reactions with amines or thiols). Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How do steric effects from the tert-butyl group influence the compound’s catalytic applications in asymmetric synthesis?

  • Methodological Answer : Perform kinetic resolution experiments using chiral catalysts (e.g., Jacobsen’s salen complexes) and compare enantiomeric excess (ee) with less bulky analogs. Synchrotron X-ray crystallography can reveal steric hindrance in transition states. Statistical analysis (e.g., multivariate regression) should correlate tert-butyl substitution patterns with ee values .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for resolving batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM) to optimize variables (catalyst concentration, temperature). Use ANOVA to identify significant factors. For quality control, implement principal component analysis (PCA) on GC-MS and NMR datasets to detect outlier batches .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and conformational dynamics using variable-temperature NMR. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian-based predictions). If shifts persist, consider impurities or tautomerism and confirm via high-resolution mass spectrometry (HRMS) .

Q. Safety & Compliance

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

  • Methodological Answer : Use Schlenk-line techniques under inert gas (N₂/Ar) for reactions involving peroxides or metal catalysts. Monitor exotherms with in-situ IR thermography. Waste must be quenched with 10% NaHCO₃ before disposal, and spills neutralized with vermiculite .

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUKWSIJCYFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465005
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33560-65-5
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl chlorooxoacetate in TBME (1 mmol/ml) was added at 0-5° C. tert-butanol (1.5 equiv.), followed by dropwise addition of pyridine (1.5 equiv.). The resulting mixture was stirred at room temperature for 20 h. Water (15 vol.) was added, the mixture was extracted with TBME twice. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum to give a colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Tert-butyl Methyl Oxalate

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